

Technical Whitepaper: 3-(3-Methoxybenzyl)piperidine Hydrochloride

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Compound of Interest

Compound Name: 3-(3-Methoxybenzyl)piperidine
Hydrochloride

Cat. No.: B069096

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InChIKey: YYQAQRNCIJUOLX-UHFFFAOYSA-N

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Methoxybenzyl)piperidine hydrochloride is a substituted piperidine derivative with potential applications in neuroscience research and as a key intermediate in the synthesis of novel therapeutics. This document provides a comprehensive overview of its chemical properties, potential synthetic routes, and prospective biological activities based on structurally related compounds. Due to the limited publicly available data on this specific molecule, this paper draws upon established methodologies for the synthesis and evaluation of analogous piperidine-based compounds to provide a foundational guide for researchers.

Chemical and Physical Properties

A summary of the known chemical and physical properties for **3-(3-Methoxybenzyl)piperidine hydrochloride** is presented in Table 1.

Property	Value
IUPAC Name	3-(3-methoxybenzyl)piperidine hydrochloride
InChIKey	YYQAQRNCIJUOLX-UHFFFAOYSA-N
Molecular Formula	C ₁₃ H ₂₀ ClNO
Molecular Weight	241.76 g/mol
Canonical SMILES	COC1=CC=CC(=C1)CC2CCCNC2.Cl
Appearance	Solid (predicted)
Solubility	Soluble in water and polar organic solvents (predicted)

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-(3-Methoxybenzyl)piperidine hydrochloride** is not readily available in the public domain, a potential synthetic pathway can be extrapolated from established methods for analogous 3-substituted piperidines. A chemo-enzymatic approach, successfully employed for the synthesis of the structurally similar antipsychotic agent Preclamol, presents a viable route.^[1]

Proposed Synthetic Pathway: Chemo-enzymatic Dearomatization

This proposed synthesis involves a three-step process starting from 3-(3-methoxyphenyl)pyridine, as illustrated in the workflow diagram below.



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Figure 1: Proposed synthetic workflow for **3-(3-Methoxybenzyl)piperidine Hydrochloride**.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on the synthesis of similar compounds and should be optimized for safety and efficiency in a laboratory setting.^{[1][2]}

Step 1: Partial Reduction of 3-(3-methoxyphenyl)pyridine

- To a solution of 3-(3-methoxyphenyl)pyridine in a suitable solvent (e.g., methanol), add an N-protecting group reagent (e.g., Boc anhydride).
- Cool the reaction mixture to 0°C.
- Slowly add sodium borohydride (NaBH₄) in portions while maintaining the temperature.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected 1,2,3,6-tetrahydropyridine intermediate.

Step 2: Rhodium-Catalyzed Asymmetric Carbometalation

- In a glovebox, combine the N-protected tetrahydropyridine intermediate, a rhodium precursor (e.g., [Rh(cod)Cl]₂), a chiral phosphine ligand (e.g., a BINAP derivative), and 3-methoxybenzylboronic acid in a dry, degassed solvent (e.g., 1,4-dioxane).
- Seal the reaction vessel and heat to the desired temperature (e.g., 80-100°C).
- Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature and purify the product by column chromatography on silica gel to obtain the 3-substituted tetrahydropyridine.

Step 3: Reduction and Deprotection

- Dissolve the 3-substituted tetrahydropyridine in a suitable solvent (e.g., ethanol or methanol).
- Add a palladium on carbon (Pd/C) catalyst.
- Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.
- Monitor the reaction by TLC or GC-MS.
- Once the reaction is complete, filter the mixture through Celite to remove the catalyst.
- If an N-Boc protecting group was used, it can be removed by treating the product with a strong acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).
- Concentrate the solution to obtain the crude 3-(3-methoxybenzyl)piperidine.

Step 4: Salt Formation

- Dissolve the crude 3-(3-methoxybenzyl)piperidine in a minimal amount of a suitable solvent (e.g., diethyl ether).
- Add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
- Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **3-(3-methoxybenzyl)piperidine hydrochloride** as a solid.

Potential Biological Activity and Signaling Pathways

The biological activity of **3-(3-methoxybenzyl)piperidine hydrochloride** has not been explicitly reported. However, the piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to interact with a variety of biological targets, particularly within the central nervous system (CNS).^{[3][4]}

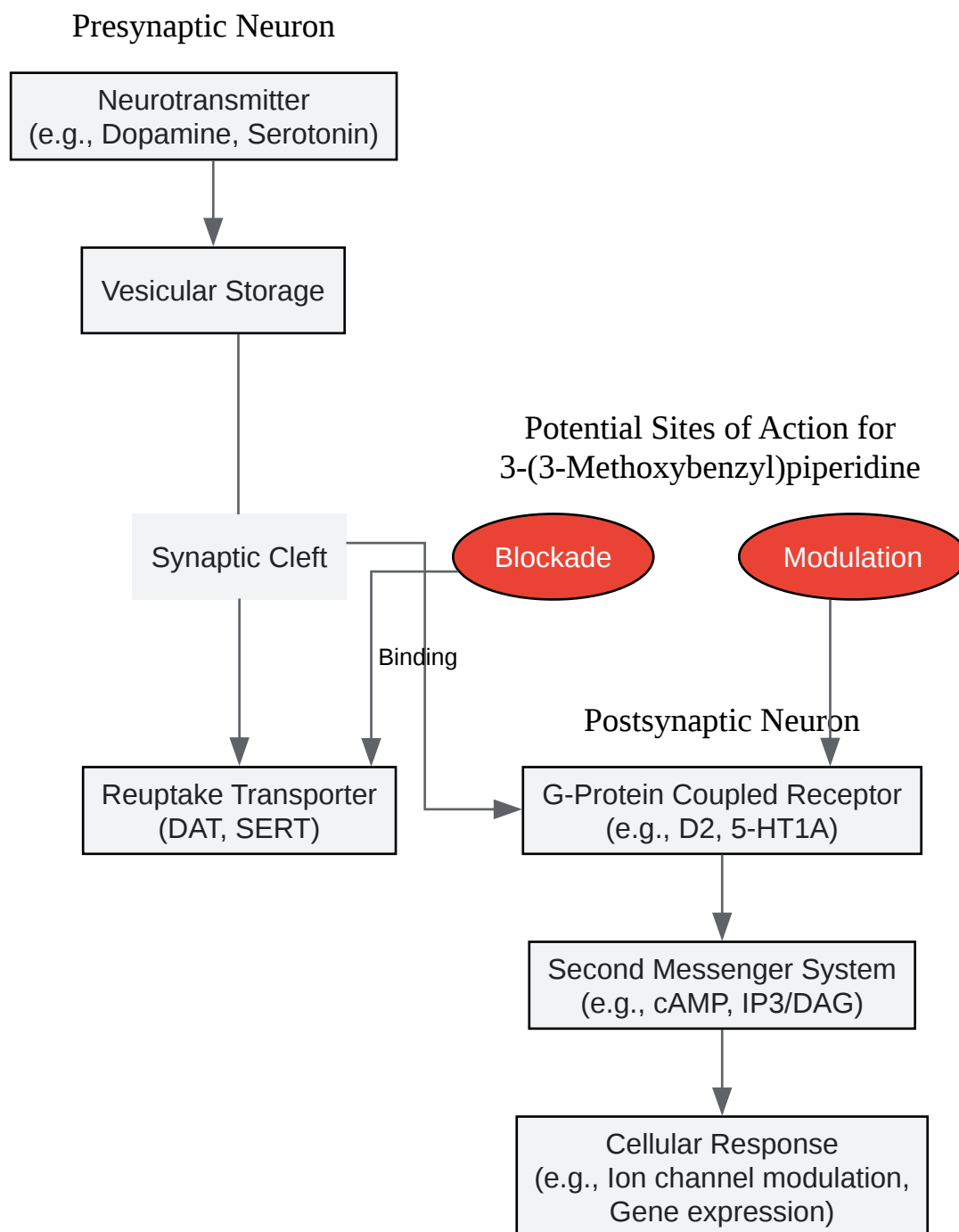
Structure-Activity Relationship (SAR) Insights

Studies on structurally related 3-substituted piperidine derivatives suggest that the nature and position of the substituent on the benzyl ring, as well as the substitution on the piperidine nitrogen, are critical for biological activity. For instance, in a series of 3-methyl-4-(N-phenyl amido)piperidines, variations in these positions led to significant differences in analgesic potency and duration of action.[3] The 3-methoxy substitution on the benzyl ring of the title compound may influence its binding affinity and selectivity for various receptors.

Potential Neurological Targets

Based on the pharmacology of similar compounds, **3-(3-methoxybenzyl)piperidine hydrochloride** could potentially interact with several neurotransmitter systems. The structurally related compound, cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, is a potent and selective NK1 receptor antagonist.[5] Other piperidine derivatives have shown affinity for dopamine and serotonin receptors and transporters.[4]

A hypothetical signaling pathway that could be modulated by a piperidine-based CNS-active compound is depicted below.



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Figure 2: Potential neurotransmitter signaling pathway modulation.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative biological data (e.g., IC_{50} , K_i , EC_{50}) for **3-(3-Methoxybenzyl)piperidine hydrochloride**. Researchers are encouraged to perform in vitro binding and functional assays against a panel of CNS targets to elucidate its pharmacological profile. Table 2 provides a template for the presentation of such future findings.

Target	Assay Type	Result (e.g., K_i , IC_{50})
Dopamine Transporter (DAT)	Radioligand Binding	Data not available
Serotonin Transporter (SERT)	Radioligand Binding	Data not available
Norepinephrine Transporter (NET)	Radioligand Binding	Data not available
Dopamine D ₂ Receptor	Radioligand Binding	Data not available
Serotonin 5-HT _{1a} Receptor	Radioligand Binding	Data not available
NK ₁ Receptor	Radioligand Binding	Data not available

Conclusion

3-(3-Methoxybenzyl)piperidine hydrochloride represents an under-investigated molecule with potential for the development of novel CNS-active agents. This whitepaper provides a foundational understanding of its chemical properties and outlines a plausible synthetic strategy based on modern catalytic methods. The provided framework for biological evaluation and data presentation is intended to guide future research efforts. Further investigation into the synthesis, characterization, and pharmacological profiling of this compound is warranted to fully explore its therapeutic potential.

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